molecular formula C18H19N3O2S B11763540 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11763540
M. Wt: 341.4 g/mol
InChI Key: JIZCKPFZKOPDSU-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Substitution Reactions: The ethoxyphenyl and p-tolyloxy methyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate the biological pathways and mechanisms of action of triazole derivatives.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial or anticancer effects. The ethoxyphenyl and p-tolyloxy methyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Ethoxyphenyl)-5-((m-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Ethoxyphenyl)-5-((p-ethoxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-Ethoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The combination of the ethoxyphenyl and p-tolyloxy methyl groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-(2-ethoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H19N3O2S/c1-3-22-16-7-5-4-6-15(16)21-17(19-20-18(21)24)12-23-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,24)

InChI Key

JIZCKPFZKOPDSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)C

Origin of Product

United States

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